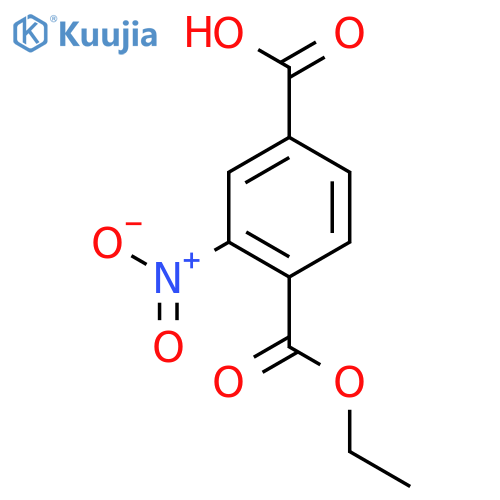

Cas no 87424-40-6 (4-(Ethoxycarbonyl)-3-nitrobenzoic acid)

4-(Ethoxycarbonyl)-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Ethoxycarbonyl)-3-nitrobenzoic acid

- 4-ethoxycarbonyl-3-nitrobenzoic acid

- 4-(Ethoxycarbonyl)-3-nitrobenzoicacid

- 87424-40-6

- DTXSID60615513

-

- MDL: MFCD23135687

- インチ: InChI=1S/C10H9NO6/c1-2-17-10(14)7-4-3-6(9(12)13)5-8(7)11(15)16/h3-5H,2H2,1H3,(H,12,13)

- InChIKey: VOFZDDBVIFBHIJ-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 239.04298701g/mol

- どういたいしつりょう: 239.04298701g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 109Ų

4-(Ethoxycarbonyl)-3-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D247432-1g |

4-(Ethoxycarbonyl)-3-nitrobenzoic acid |

87424-40-6 | 95% | 1g |

$525 | 2024-08-03 | |

| Chemenu | CM132862-1g |

4-(ethoxycarbonyl)-3-nitrobenzoic acid |

87424-40-6 | 95% | 1g |

$356 | 2023-01-09 | |

| eNovation Chemicals LLC | D247432-1g |

4-(Ethoxycarbonyl)-3-nitrobenzoic acid |

87424-40-6 | 95% | 1g |

$525 | 2025-02-19 | |

| eNovation Chemicals LLC | D247432-1g |

4-(Ethoxycarbonyl)-3-nitrobenzoic acid |

87424-40-6 | 95% | 1g |

$525 | 2025-02-20 | |

| Alichem | A019093293-1g |

4-(Ethoxycarbonyl)-3-nitrobenzoic acid |

87424-40-6 | 95% | 1g |

$332.64 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744898-1g |

4-(Ethoxycarbonyl)-3-nitrobenzoic acid |

87424-40-6 | 98% | 1g |

¥2989.00 | 2024-04-27 |

4-(Ethoxycarbonyl)-3-nitrobenzoic acid 関連文献

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

4-(Ethoxycarbonyl)-3-nitrobenzoic acidに関する追加情報

Professional Introduction to 4-(Ethoxycarbonyl)-3-nitrobenzoic acid (CAS No. 87424-40-6)

4-(Ethoxycarbonyl)-3-nitrobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 87424-40-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of nitrobenzoic acids, characterized by the presence of both a nitro group and an ester functionality. The nitro group at the 3-position and the ethoxycarbonyl (acetoxy) group at the 4-position contribute to its unique reactivity and potential applications in synthetic chemistry and medicinal chemistry.

The structural features of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid make it a valuable intermediate in the synthesis of more complex molecules. The nitro group, while being a strong electron-withdrawing substituent, can participate in various chemical transformations such as reduction to an amine or diazotization reactions. Meanwhile, the ethoxycarbonyl group can undergo hydrolysis to form a carboxylic acid or react with nucleophiles in esterification processes. These properties have made this compound a subject of interest in academic and industrial research.

In recent years, there has been growing interest in the applications of nitroaromatic compounds in drug discovery and development. The nitro group in 4-(Ethoxycarbonyl)-3-nitrobenzoic acid can be strategically incorporated into pharmacophores to modulate biological activity. For instance, nitroaromatics have been explored for their potential antimicrobial, antiviral, and anticancer properties. The ability to functionalize the aromatic ring further enhances its utility as a building block for drug candidates.

One of the most compelling aspects of 4-(Ethoxycarbonyl)-3-nitrobenzoic acid is its role in synthetic methodologies that enable the construction of heterocyclic structures. Heterocycles are prevalent in biologically active molecules, and their synthesis often requires specialized intermediates. The nitro and ester functionalities in this compound provide multiple points of intervention for synthetic chemists, allowing for the introduction of diverse substituents and the formation of complex molecular architectures.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes. 4-(Ethoxycarbonyl)-3-nitrobenzoic acid can serve as a precursor in environmentally friendly synthetic protocols, where catalytic methods are employed to minimize waste and improve atom economy. Such approaches align with the broader goals of reducing the environmental impact of chemical synthesis while maintaining high yields and purity standards.

The pharmaceutical industry has shown particular interest in derivatives of benzoic acids due to their established biological activity. For example, substituted benzoic acids have been investigated for their potential as inhibitors of enzymes involved in inflammatory pathways. The presence of both a nitro group and an ester moiety in 4-(Ethoxycarbonyl)-3-nitrobenzoic acid suggests that it could be used to develop novel inhibitors or modulators targeting specific disease mechanisms.

In conclusion, 4-(Ethoxycarbonyl)-3-nitrobenzoic acid (CAS No. 87424-40-6) represents a versatile intermediate with significant potential in synthetic chemistry and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable tool for constructing complex molecules. As research continues to uncover new applications for nitroaromatic compounds, this compound is likely to remain a key player in drug discovery and development efforts aimed at addressing unmet medical needs.

87424-40-6 (4-(Ethoxycarbonyl)-3-nitrobenzoic acid) 関連製品

- 148625-35-8(methyl 3-formyl-4-nitro-benzoate)

- 5292-45-5(Dimethyl nitroterephthalate)

- 24078-21-5(Methyl 3-methyl-4-nitrobenzoate)

- 641-70-3(3-Nitrophthalic anhydride)

- 16533-45-2(2-(Ethoxycarbonyl)-6-nitrobenzoic acid)

- 7356-11-8(Methyl 4-methyl-3-nitrobenzoate)

- 30650-90-9(Ethyl 3-methyl-4-nitrobenzoate)

- 3816-62-4(Methyl 2-amino-5-nitrobenzoate)

- 193014-01-6(Ethyl 3-amino-2-nitrobenzoate)

- 606-27-9(Methyl 2-nitrobenzoate)